

Spectroscopic and Synthetic Profile of (Pyridin-2-ylsulfanyl)-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (Pyridin-2-ylsulfanyl)-acetic acid

Cat. No.: B179913

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for **(Pyridin-2-ylsulfanyl)-acetic acid** (CAS No. 10002-29-6). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside expected characteristic values derived from its structural features. The information is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

- IUPAC Name: (Pyridin-2-ylsulfanyl)acetic acid
- Molecular Formula: C₇H₇NO₂S
- Molecular Weight: 169.20 g/mol
- Structure:  (Pyridin-2-ylsulfanyl)-acetic acid structure

Predicted and Expected Spectroscopic Data

While experimental spectra are not readily available in public databases, the following tables summarize the predicted and expected spectroscopic data for **(Pyridin-2-ylsulfanyl)-acetic acid**. These predictions are based on established spectroscopic principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|--------------------------|
| ~8.45 | d | 1H | H-6 (Pyridine) |
| ~7.75 | t | 1H | H-4 (Pyridine) |
| ~7.30 | d | 1H | H-3 (Pyridine) |
| ~7.15 | t | 1H | H-5 (Pyridine) |
| ~3.90 | s | 2H | -S-CH ₂ -COOH |
| ~12.90 | br s | 1H | -COOH |

Table 2: Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------|
| ~171.0 | C=O (Carboxylic Acid) |
| ~158.0 | C-2 (Pyridine, C-S) |
| ~150.0 | C-6 (Pyridine) |
| ~138.0 | C-4 (Pyridine) |
| ~123.0 | C-3 (Pyridine) |
| ~121.0 | C-5 (Pyridine) |
| ~35.0 | -S-CH ₂ - |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Vibration | Functional Group |
|-----------------------------------|---------------|------------------|------------------|
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1600, ~1450 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid |
| ~1250 | Medium | C-S Stretch | Thioether |
| ~950 | Broad, Medium | O-H Bend | Carboxylic Acid |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion | Notes |
|-----|---|----------------------------|
| 169 | [M] ⁺ | Molecular Ion |
| 124 | [M - COOH] ⁺ | Loss of the carboxyl group |
| 111 | [C ₅ H ₄ NS] ⁺ | Pyridinyl-thio fragment |
| 78 | [C ₅ H ₄ N] ⁺ | Pyridine ring fragment |

Experimental Protocols

Synthesis of (Pyridin-2-ylsulfanyl)-acetic acid

This protocol describes a plausible synthesis via S-alkylation of 2-mercaptopyridine.

Reaction Scheme:



Materials:

- 2-Mercaptopyridine

- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl), 1 M
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 2-mercaptopurine (1 equivalent) and sodium hydroxide (2 equivalents) in deionized water.
- In a separate beaker, dissolve chloroacetic acid (1 equivalent) in deionized water.
- Slowly add the chloroacetic acid solution to the flask containing the 2-mercaptopurine solution while stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully acidify the reaction mixture to a pH of approximately 4 using 1 M HCl. This will precipitate the product.
- Collect the precipitate by vacuum filtration.
- Wash the solid product with cold deionized water, followed by a small amount of cold ethanol to remove impurities.
- Dry the purified **(Pyridin-2-ylsulfanyl)-acetic acid** product under vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the spectra to determine chemical shifts, multiplicities, and integration.

Infrared (IR) Spectroscopy:

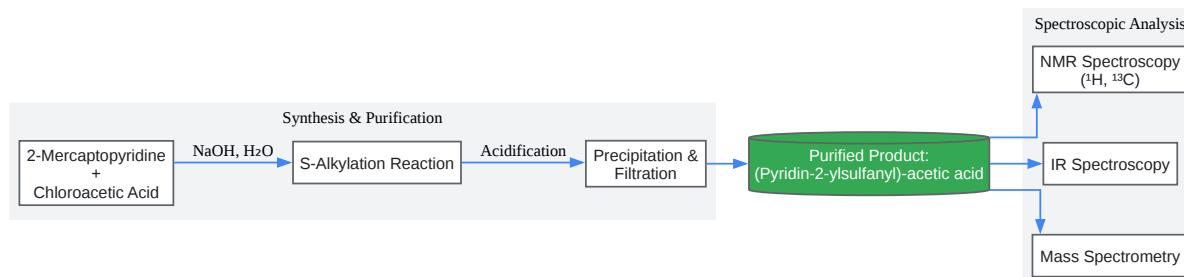
- Prepare a sample of the dried product as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Acquire the IR spectrum over a range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **(Pyridin-2-ylsulfanyl)-acetic acid**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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